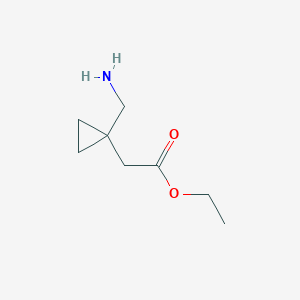

![molecular formula C19H13NO2S B2732583 (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 866144-18-5](/img/structure/B2732583.png)

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone” is a chemical compound that belongs to the class of thienoquinolines . Thienoquinolines are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1602 cm-1 (C=O) and 1520 cm-1 (Ar) . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

This compound appears as a light yellow powder with a melting point of 218–220°C . The molecular weight is 319.38 g/mol . The IR, 1H NMR, and 13C NMR spectra provide further information about its chemical properties .Scientific Research Applications

Spectroscopic Properties

The spectroscopic properties of compounds related to (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone have been a subject of research. Studies on compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption, excitation, and fluorescence properties. These properties were observed to vary with different solvents, indicating potential applications in photophysical and photochemical studies (Al-Ansari, 2016).

Synthesis and Characterization

Research has focused on developing efficient synthesis methods for aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives. For instance, Alizadeh and Roosta (2018) developed a mild and convenient protocol for synthesizing these compounds, highlighting their potential in various chemical applications (Alizadeh & Roosta, 2018).

Microwave-Assisted Synthesis

Innovative methods like microwave-assisted synthesis under solvent-free conditions have been employed to produce derivatives of thieno[2,3-b]quinolines. This approach is significant for its efficiency and potential environmental benefits (Nandeshwarappa et al., 2005).

Molecular Docking and Pharmacokinetic Studies

Molecular docking and pharmacokinetic analyses have been conducted on related compounds to understand their potential medicinal applications, particularly in antiviral activities. Such studies provide insights into the interaction of these compounds with biological targets (FathimaShahana & Yardily, 2020).

Cytotoxicity and Antitumor Properties

Compounds with structural similarities have been synthesized and evaluated for cytotoxicity, demonstrating potential in cancer research. Such studies contribute to understanding the therapeutic potential of these compounds in oncology (Bonacorso et al., 2016).

Future Directions

Properties

IUPAC Name |

(4-methoxyphenyl)-thieno[2,3-b]quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2S/c1-22-15-8-6-12(7-9-15)18(21)17-11-14-10-13-4-2-3-5-16(13)20-19(14)23-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAIUOIESXCYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

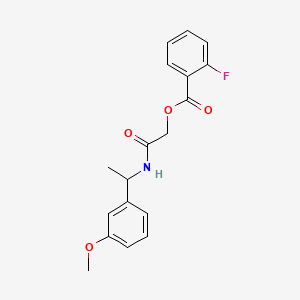

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2732500.png)

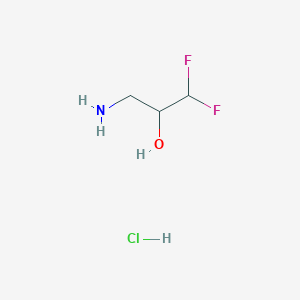

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)

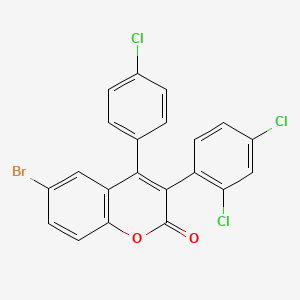

![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)

![2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2732523.png)